1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]
Description
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Properties
IUPAC Name |
1-(2-nitrophenyl)-3-[6-[(2-nitrophenyl)carbamoylamino]hexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O6/c27-19(23-15-9-3-5-11-17(15)25(29)30)21-13-7-1-2-8-14-22-20(28)24-16-10-4-6-12-18(16)26(31)32/h3-6,9-12H,1-2,7-8,13-14H2,(H2,21,23,27)(H2,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRONIZEEPXUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCCCCCNC(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]: Molecular Structure, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]. Bis-urea compounds are of significant interest in the fields of supramolecular chemistry and materials science due to their capacity for self-assembly through hydrogen bonding. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and prospective uses of this particular bis-urea derivative. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes foundational knowledge of similar molecules to present a robust theoretical and practical framework.
Introduction: The Significance of Bis-Urea Scaffolds
The urea functional group is a cornerstone in medicinal chemistry and drug design, primarily due to its ability to form strong and directional hydrogen bonds with biological targets.[1][2] This capacity for potent intermolecular interactions has led to the incorporation of urea moieties into a wide array of therapeutic agents, including anticancer, antibacterial, and antiviral drugs.[1][3]
Bis-urea compounds, which feature two urea functionalities typically connected by a flexible or rigid linker, have garnered considerable attention for their ability to self-assemble into well-defined supramolecular structures such as fibers, tapes, and gels.[4][5] This self-assembly is driven by a network of hydrogen bonds between the urea groups, leading to the formation of extended, ordered architectures.[6] The specific properties of the resulting supramolecular material are influenced by the nature of the linker and any substituents on the aryl rings. These self-assembled structures have shown promise in various applications, including drug delivery, tissue engineering, and as components of "smart" materials.[7][8]
This guide focuses on 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea], a molecule that combines a flexible hexane linker with two nitrophenyl-substituted urea groups. The presence of the nitro group, an electron-withdrawing substituent, is expected to influence the hydrogen bonding capabilities and the overall electronic properties of the molecule.
Physicochemical Properties
A summary of the known physicochemical properties of 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] is presented in Table 1. This data is primarily sourced from chemical suppliers.[7][9][10]
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₄N₆O₆ | [7] |
| Molecular Weight | 444.45 g/mol | [7] |
| CAS Number | 2419249-92-4 | [9] |
| Appearance | White to very pale yellow solid/powder | [7][9] |
| Melting Point | 225 °C (with decomposition) | [7][9] |
| Purity | >98.0% (by HPLC) | [9][10] |
Synthesis and Characterization
Proposed Synthesis Protocol
The synthesis of the title compound can be logically achieved by the reaction of hexane-1,6-diamine with 2-nitrophenyl isocyanate.
Reaction Scheme:
Figure 1: Proposed synthesis of 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea].
Step-by-Step Methodology:
-
Dissolution of Diamine: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of hexane-1,6-diamine in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane).
-
Addition of Isocyanate: To the stirred solution, add a solution of two equivalents of 2-nitrophenyl isocyanate in the same solvent dropwise at room temperature. The isocyanate is highly reactive and moisture-sensitive; therefore, this step should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours (typically 2-24 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: The product, being a urea derivative, is often poorly soluble in common organic solvents and may precipitate out of the reaction mixture. The solid product can be collected by vacuum filtration.
-
Purification: The crude product can be purified by washing with the reaction solvent to remove any unreacted starting materials, followed by a non-polar solvent like hexane to remove non-polar impurities. If necessary, recrystallization from a suitable solvent system (e.g., DMF/water) can be performed.
-
Drying: Dry the purified product under vacuum to obtain 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] as a solid.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra for the title compound, the following characterization data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
The expected NMR spectral features are based on data from analogous bis-urea compounds containing a hexane linker and substituted aryl groups.[12][13][14]
¹H NMR (in a solvent like DMSO-d₆):
-
Aromatic Protons: The protons on the 2-nitrophenyl ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern (multiplets).
-
Urea N-H Protons: Two distinct signals for the N-H protons are expected. One for the NH group adjacent to the hexane chain and one for the NH group adjacent to the nitrophenyl ring. These will likely appear as broad singlets or triplets in the range of δ 6.0-9.0 ppm.
-
Hexane Chain Protons: The methylene protons of the hexane linker will show characteristic signals in the aliphatic region (δ 1.2-3.2 ppm). The protons of the CH₂ groups adjacent to the nitrogen atoms (α-CH₂) will be deshielded and appear further downfield (around δ 3.0-3.2 ppm) as a multiplet. The other methylene protons (β- and γ-CH₂) will appear as multiplets at higher fields (around δ 1.2-1.6 ppm).
¹³C NMR (in a solvent like DMSO-d₆):
-
Carbonyl Carbon: The urea carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 155-160 ppm.
-
Aromatic Carbons: The carbons of the nitrophenyl ring will appear in the aromatic region (δ 110-150 ppm). The carbon atom attached to the nitro group will be significantly deshielded.
-
Hexane Chain Carbons: The carbons of the hexane linker will be observed in the aliphatic region (δ 25-45 ppm). The α-carbons will be the most deshielded.
The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[11][15][16][17][18]
-
N-H Stretching: A broad band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the urea groups.
-
C-H Stretching: Bands in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the hexane chain. Aromatic C-H stretching may be observed around 3030 cm⁻¹.[15]
-
C=O Stretching (Amide I): A strong absorption band around 1630-1660 cm⁻¹ characteristic of the urea carbonyl stretching.
-
N-H Bending and C-N Stretching (Amide II): A band in the region of 1550-1580 cm⁻¹ resulting from the coupling of N-H bending and C-N stretching vibrations.
-
NO₂ Stretching: Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
Electron ionization mass spectrometry (EI-MS) would likely lead to significant fragmentation.
-
Molecular Ion (M⁺): A peak corresponding to the molecular ion at m/z = 444.45 would be expected, though it may be of low intensity due to the lability of the molecule.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve cleavage of the C-N bonds of the urea linkages and fragmentation of the hexane chain.[19][20][21] Common fragments would include ions corresponding to the 2-nitrophenyl isocyanate cation and various fragments of the hexane-1,6-diamine core.
Molecular Structure and Supramolecular Assembly
The molecular structure of 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] is defined by the flexible hexane linker connecting two planar urea-nitrophenyl units. The flexibility of the hexane chain allows the molecule to adopt various conformations.
Intramolecular and Intermolecular Interactions
The key to the properties of this molecule lies in its hydrogen bonding capabilities. Each urea group has two N-H donors and one C=O acceptor, enabling the formation of extensive hydrogen bond networks.
In the solid state, bis-urea compounds typically form one-dimensional tapes or sheets through intermolecular N-H···O=C hydrogen bonds.[4][7] The presence of the nitro group could potentially lead to additional intermolecular interactions, such as N-H···O(nitro) hydrogen bonds, which might compete with the urea-urea hydrogen bonding.[6]
Figure 2: Schematic of intermolecular hydrogen bonding between urea moieties.
Crystal Packing
While no crystal structure is available for the title compound, studies on similar bis-urea derivatives suggest that the molecules would pack in a way that maximizes hydrogen bonding and van der Waals interactions. The flexible hexane linker can adopt an extended (all-trans) conformation to facilitate an ordered packing arrangement.[22] The planarity of the urea-nitrophenyl units would likely lead to π-π stacking interactions between adjacent aromatic rings, further stabilizing the crystal lattice.
Potential Applications in Drug Development
The self-assembling nature of bis-urea compounds makes them attractive candidates for applications in drug delivery.[7]
Formation of Nanofibers for Drug Encapsulation
In suitable solvents, 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] is predicted to self-assemble into high-aspect-ratio nanofibers. These fibrous networks can create hydrogels or organogels that can physically entrap drug molecules.[8] The release of the drug would then be governed by diffusion through the gel matrix.
Sustained Release Formulations
The non-covalent interactions that hold the self-assembled structure together are reversible. This allows for the potential development of sustained-release drug formulations. Changes in the local environment, such as pH or temperature, could trigger the disassembly of the nanofibers, leading to the release of the encapsulated therapeutic agent.
Figure 3: Conceptual workflow for drug delivery using self-assembling bis-urea compounds.
Conclusion
1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] is a molecule with significant potential in the realm of supramolecular chemistry and materials science. Its structure is conducive to the formation of ordered, self-assembled materials driven by hydrogen bonding. While further experimental investigation is required to fully elucidate its properties and validate its potential, the foundational principles of bis-urea chemistry suggest that this compound could serve as a valuable building block for the development of novel drug delivery systems and other advanced materials. This technical guide provides a comprehensive theoretical framework to support and guide future research in this area.
References
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Pure Synth. (n.d.). 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of bis-urea derivatives 3a–g. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. Retrieved from [Link]
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PubMed. (2017). Ureas: Applications in Drug Design. Retrieved from [Link]
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CentAUR. (n.d.). The self-assembly of bis aromatic ureas and their applications in gels and healable polymer networks. Retrieved from [Link]
- Cherkasov, V. R., et al. (2022). Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas}. Pharmaceuticals, 15(12), 1549.
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PubChem. (n.d.). 1,1'-(hexane-1,6-diyl)bis(3-phenylurea). Retrieved from [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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SciSpace. (n.d.). Use of the fourier transform infrared spectroscopy in characterization of specific samples. Retrieved from [Link]
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Moroccan Journal of Heterocyclic Chemistry. (2024). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,n- (ALKANE-1,n-DIYL)BIS-(3-PHENYLHYDRAZONO (HYDROXYIMINO)-INDOLIN-2-ONE DERIVATIVES. Retrieved from [Link]
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IOSR Journal. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]
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ResearchGate. (n.d.). Full compound library containing the synthesized bis-urea derivatives. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1,1'-(1,3,5-hexatriene-1,6-diyl)bis-. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of hexane fragmentation pattern of m/z m/e ions for analysis and identification of hexane. Retrieved from [Link]
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RSC Publishing. (n.d.). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Retrieved from [Link]
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White Rose Research Online. (2019). Characterization of Urease enzyme using Raman and FTIR Spectroscopy. Retrieved from [Link]
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Qucosa - TU Dresden. (n.d.). Synthesis and characterization of hyperbranched poly(urea-urethane)s. Retrieved from [Link]
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SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]
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MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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PubChem. (n.d.). N,N''-hexane-1,6-diylbis[N'-hexylurea]. Retrieved from [Link]
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The Architectonics of Assembly: A Technical Guide to the Supramolecular Mechanisms of Nitro-Substituted Bis-Urea Derivatives
This guide provides an in-depth exploration of the supramolecular assembly mechanisms of bis-urea derivatives, with a specific focus on the nuanced yet profound influence of nitro-substituents. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of facts to offer a causal understanding of the molecular design principles and experimental considerations that govern the self-assembly of these versatile molecules. We will dissect the intricate interplay of non-covalent interactions, elucidate the modulatory role of the nitro group, and provide actionable experimental protocols for the characterization of these dynamic systems.
The Supramolecular Paradigm: An Introduction to Bis-Urea Assembly
Supramolecular polymers, formed through the directional and reversible association of monomeric units, represent a cornerstone of modern materials science and nanotechnology.[1] Among the diverse synthons available for constructing these architectures, the bis-urea motif is particularly prominent due to its capacity for forming strong, directional, and cooperative hydrogen bonds.[2] This inherent directionality often leads to the formation of one-dimensional, fibrillar structures, which can further associate into higher-order architectures such as gels and liquid crystals.[2]
The primary driving force for the self-assembly of bis-urea derivatives is the formation of a bifurcated hydrogen bond between the N-H protons of one urea group and the carbonyl oxygen of another. This interaction leads to the formation of a characteristic β-sheet-like tape structure. The strength and fidelity of this assembly are highly sensitive to the molecular structure of the monomer, including the nature of the spacer connecting the two urea moieties and any substituents on the aromatic rings.
The Nitro Group: A Potent Modulator of Supramolecular Interactions
The incorporation of a nitro group (–NO₂) onto the aromatic backbone of a bis-urea derivative introduces a powerful electronic and steric perturbation that significantly influences the assembly process. The nitro group is strongly electron-withdrawing, which has several key consequences for the supramolecular behavior of the molecule.
Amplification of Hydrogen Bond Acidity
The electron-withdrawing nature of the nitro group polarizes the N-H bonds of the urea moiety, increasing their acidity and enhancing their capacity to act as hydrogen bond donors. This can lead to stronger and more stable hydrogen-bonded assemblies. Theoretical studies have indicated that electron-withdrawing groups on ureas facilitate hydrogen bond formation.
The Nitro Group as a Hydrogen Bond Acceptor
The oxygen atoms of the nitro group possess lone pairs of electrons and can act as hydrogen bond acceptors. While generally considered a weak hydrogen bond acceptor, the presence of the nitro group introduces additional potential binding sites that can influence the packing of the supramolecular polymers and mediate interactions with the solvent or other molecules.[3] This is particularly relevant in systems where the primary urea-urea hydrogen bonding is sterically hindered.
Influence on π-π Stacking Interactions
Aromatic urea systems are known to engage in π-π stacking interactions, which contribute to the stability of the overall assembly.[3] The electron-deficient nature of the nitro-substituted aromatic ring can modulate these interactions, potentially favoring arrangements with electron-rich aromatic systems.
Dipole-Dipole Interactions
The nitro group imparts a significant dipole moment to the molecule. These dipole-dipole interactions can play a crucial role in the long-range ordering and packing of the supramolecular assemblies, influencing the resulting morphology.
Positional Isomerism: The Subtle Control of Assembly
The position of the nitro substituent on the aromatic ring (ortho, meta, or para) can have a profound impact on the supramolecular assembly. This is due to both steric and electronic effects that alter the geometry of the monomer and its preferred mode of interaction.
A comparative study of neutral bis-urea derivatives has shown that positional isomers exhibit distinct aggregation behaviors.[4] For instance, the steric hindrance introduced by an ortho-substituent can disrupt the planarity of the urea-phenyl group, potentially hindering the formation of the typical hydrogen-bonded tapes and favoring alternative assembly pathways.[3] In contrast, meta and para substituents have a more purely electronic effect on the urea N-H acidity.
Interestingly, in a study on healable supramolecular polyurethane elastomers with pendant bis-aromatic urea units, it was found that the degree of hydrogen bonding was independent of whether the nitro substituent was in the meta or para position.[5][6] This suggests that in some systems, the electronic activation of the urea N-H protons is the dominant effect of the nitro group, overriding subtle positional differences.
Experimental Protocols for the Synthesis and Characterization of Nitro-Substituted Bis-Urea Derivatives
A robust understanding of the supramolecular assembly of nitro-substituted bis-urea derivatives requires meticulous synthesis and characterization. Below are representative protocols for these key experimental workflows.
Synthesis of Nitro-Substituted Bis-Urea Derivatives
A common and versatile method for the synthesis of unsymmetrical bis-urea derivatives, including those with nitro-substituents, involves the reaction of an isocyanate with an amine. A multi-step synthesis starting from a nitro-substituted aniline is often employed.[1]
Step-by-Step Synthesis Protocol:
-
Formation of the first urea linkage: React a nitro-substituted aniline (e.g., 2-methyl-5-nitroaniline) with an isocyanate in an appropriate solvent such as tetrahydrofuran (THF). The reaction is typically carried out at room temperature with stirring for several hours.
-
Reduction of the nitro group: The nitro group of the resulting mono-urea is then reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like methanol.
-
Formation of the second urea linkage: The newly formed amino group is then reacted with a second isocyanate to form the final bis-urea derivative.
Another synthetic approach starts from bis(o-nitrophenyl) carbonate, which serves as a phosgene equivalent.[2]
Workflow for Synthesis of Nitro-Substituted Bis-Urea Derivatives:
Caption: Synthetic workflow for nitro-substituted bis-urea derivatives.
Characterization of Supramolecular Assemblies
A multi-technique approach is essential to fully characterize the hierarchical self-assembly of nitro-substituted bis-urea derivatives.
Table 1: Key Characterization Techniques and Their Applications
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on hydrogen bonding (downfield shift of N-H protons) and π-π stacking (upfield shift of aromatic protons) in solution.[7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Allows for the quantification of hydrogen-bonded versus free urea groups by analyzing the C=O and N-H stretching frequencies. |
| UV-Visible (UV-Vis) and Fluorescence Spectroscopy | Can be used to monitor the aggregation process, often showing changes in absorption and emission spectra upon assembly. |
| Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) | Provide direct visualization of the morphology of the self-assembled structures, such as fibers, ribbons, or more complex networks. |
| Small-Angle X-ray Scattering (SAXS) | Gives information about the size, shape, and packing of the aggregates in solution or in the solid state.[1] |
Experimental Workflow for Characterization:
Caption: A multi-technique workflow for characterizing supramolecular assemblies.
The Role of Solvent in Modulating Assembly
The choice of solvent is a critical parameter that can dramatically alter the thermodynamics and kinetics of supramolecular polymerization. In non-polar solvents, the formation of intermolecular hydrogen bonds is highly favored, leading to stable assemblies.[1] In contrast, polar, hydrogen-bonding solvents can compete for the hydrogen bonding sites on the urea groups, potentially disrupting or preventing self-assembly.
The nitro group, with its polar nature, can also influence the solubility of the bis-urea derivative and its interactions with the solvent. A careful selection of solvent or solvent mixtures is therefore crucial for controlling the morphology and properties of the resulting supramolecular materials.
Concluding Remarks and Future Outlook
The introduction of nitro-substituents into bis-urea derivatives provides a powerful tool for tuning their supramolecular assembly. The electron-withdrawing nature of the nitro group enhances the hydrogen-bonding capability of the urea moieties, while also introducing additional, albeit weaker, interaction sites. The position of the nitro group further refines these effects, offering a subtle yet effective means of controlling the final supramolecular architecture.
Future research in this area should focus on systematic comparative studies of nitro-substituted bis-ureas with their non-substituted and other-substituted analogues to provide a more quantitative understanding of the role of the nitro group. Detailed thermodynamic and kinetic studies of the self-assembly process will also be crucial for the rational design of novel functional materials. The insights gained from such studies will undoubtedly pave the way for the development of advanced supramolecular systems for applications in drug delivery, tissue engineering, and molecular electronics.
References
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De Feyter, S., De Cat, I., Müllen, K., & Schryver, F. C. (2008). Comparison between the self-assembly of the bis-urea (u2DiMeF, a-c, 0.5 mm) and the bis-alkyl (a2DiMeF, d–f, 0.5 mm) dimethyl fluorene spacers at the OA/HOPG interface. ResearchGate. [Link]
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Green, M. D., Wnek, G. E., & El-Fattah, A. A. (2024). Healable Supramolecular Polyurethane Elastomers Possessing Pendant Bis-Aromatic Urea Recognition Units for Use in Repairable Coatings. ACS Applied Polymer Materials. [Link]
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Green, M. D., Wnek, G. E., & El-Fattah, A. A. (2020). Healable Supramolecular Polyurethane Elastomers Possessing Pendant Bis-Aromatic Urea Recognition Units for Use in Repairable Coatings. ACS Publications. [Link]
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Prakash, R., & Shimizu, L. S. (2020). Cooperative Supramolecular Polymerization of Triphenylamine bis-Urea Macrocycles. University of South Carolina Scholar Commons. [Link]
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Baker, B. C. (2021). Conformational control of bis-urea self-assembled supramolecular pH switchable low-molecular-weight hydrogelators. CentAUR. [Link]
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Halder, S., Manna, U., & Das, G. (2020). Tuning the aggregation performance by varying the substituent position: comparative study of neutral bis-urea derivatives in aqueous medium. New Journal of Chemistry, 44(2), 512-527. [Link]
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Baker, B. C. (2021). Conformational control of bis-urea self- assembled supramolecular pH switchable low-molecular-weight hydrogelators. CentAUR. [Link]
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Halder, S., Manna, U., & Das, G. (2020). Probing the solvent-tunable aggregation aptitude of neutral naphthyl bis-urea series and their interactions with nitro-aromatics. ResearchGate. [Link]
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Manna, U., & Das, G. (2018). Self-Assemblies of Positional Isomeric Linear Bis-Urea Ligands with Oxyanions/Hydrated Oxyanions: Evidence of F– and OH– Induced Atmospheric CO2 Fixation. Crystal Growth & Design, 18(10), 6174-6185. [Link]
-
Etter, M. C., & Panunto, T. W. (1988). 1,3-Bis(m-nitrophenyl)urea: an exceptionally good complexing agent for proton acceptors. Journal of the American Chemical Society, 110(17), 5896-5897. [Link]
-
Bouteiller, L. (2016). Bisurea-based supramolecular polymers: From structure to properties. Comptes Rendus Chimie, 19(1-2), 100-108. [Link]
-
Ilie, F., & Dinon, F. (2008). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Molecules, 13(12), 3192-3197. [Link]
Sources
- 1. Bisurea-based supramolecular polymers: From structure to properties [comptes-rendus.academie-sciences.fr]
- 2. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Tuning the aggregation performance by varying the substituent position: comparative study of neutral bis-urea derivatives in aqueous medium - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Healable Supramolecular Polyurethane Elastomers Possessing Pendant Bis-Aromatic Urea Recognition Units for Use in Repairable Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Notes & Protocols: A Guide to the Step-by-Step Preparation of Bis-Urea Supramolecular Gels
Introduction: The Architectural Elegance of Self-Assembled Gels
Supramolecular gels, formed from low molecular weight gelators (LMWGs), represent a captivating class of soft materials where small molecules spontaneously self-assemble into complex, three-dimensional fibrillar networks.[1] Among these, bis-urea compounds have emerged as exceptionally versatile and robust building blocks.[2] The directional and cooperative nature of hydrogen bonds between urea groups drives the formation of one-dimensional fibrous structures.[2][3] These fibers subsequently entangle to create a 3D network that immobilizes the solvent, resulting in a gel.[2] The dynamic and reversible nature of these non-covalent interactions endows the resulting gels with unique properties, including responsiveness to external stimuli such as heat, pH, or specific ions.[4][5]
This guide provides a detailed, step-by-step protocol for the preparation of bis-urea supramolecular gels, moving beyond a simple recitation of steps to explain the underlying scientific principles. It is designed for researchers, scientists, and drug development professionals seeking to harness the potential of these materials for applications ranging from drug delivery and tissue engineering to catalysis and environmental remediation.[4][6]
The Science of Self-Assembly: Understanding Bis-Urea Gelation
The gelation process is a finely balanced interplay of intermolecular forces. The primary driving force for the self-assembly of bis-urea LMWGs is the formation of strong, directional hydrogen bonds between the urea moieties.[2][7] These interactions lead to the formation of one-dimensional tapes or fibers.[8] Additionally, other non-covalent interactions, such as van der Waals forces, π-π stacking (if aromatic rings are present), and solvophobic interactions, play a crucial role in the stability and morphology of the resulting fibrillar network.[4][9]
The choice of solvent is critical, as it must provide a suitable environment for the self-assembly process to occur.[10] The gelator should be sparingly soluble in the solvent at room temperature but dissolve upon heating.[2] As the solution cools, the decreased solubility drives the aggregation of the LMWG molecules into the thermodynamically stable fibrillar network.[2] The final properties of the gel, including its mechanical strength and thermal stability, are highly dependent on the molecular structure of the bis-urea gelator, the nature of the solvent, and the conditions used for gel preparation.[10][11]
Visualizing the Process: From Molecule to Macroscopic Gel
To conceptualize the journey from individual bis-urea molecules to a bulk supramolecular gel, the following workflow provides a visual representation of the key stages.
Figure 1: A generalized workflow for the preparation of bis-urea supramolecular gels, highlighting the key stages from dissolution to characterization.
Materials & Reagents
This section outlines the necessary materials and reagents for the successful preparation of bis-urea supramolecular gels. Purity and proper handling of these components are paramount to achieving reproducible results.
| Component | Specifications | Supplier Example | Purpose |
| Bis-Urea Gelator | High Purity (>98%) | Varies based on specific gelator | The low molecular weight gelator that forms the fibrillar network. |
| Solvent(s) | Anhydrous, HPLC Grade | Sigma-Aldrich, Fisher Scientific | The liquid medium that is immobilized by the gel network. |
| Glass Vials | 4 mL or 8 mL with screw caps | Wheaton, VWR | Reaction and storage vessel for the gel. |
| Heating Source | Heat gun or temperature-controlled oil bath | VWR, IKA | To dissolve the bis-urea gelator in the solvent. |
| Vortex Mixer | Standard laboratory grade | VWR, Fisher Scientific | To aid in the initial mixing of the gelator and solvent. |
| Analytical Balance | 4-decimal place | Mettler Toledo, Sartorius | For accurate weighing of the bis-urea gelator. |
Detailed Step-by-Step Protocol for Bis-Urea Gel Preparation
This protocol provides a robust and reproducible method for the formation of bis-urea supramolecular gels. The causality behind each step is explained to provide a deeper understanding of the process.
1. Preparation of the Gelator-Solvent Mixture:
-
1.1. Weighing the Gelator: Accurately weigh the desired amount of the bis-urea gelator directly into a clean, dry glass vial. The concentration of the gelator is a critical parameter and will influence the gel's properties. Typical concentrations range from 0.1% to 5% (w/v), but the optimal concentration, known as the Minimum Gelation Concentration (MGC), must be determined experimentally for each gelator-solvent system.[4]
-
1.2. Adding the Solvent: Using a calibrated pipette, add the appropriate volume of the chosen solvent to the vial containing the gelator.
-
1.3. Initial Mixing: Securely cap the vial and briefly vortex the mixture to ensure the gelator is well-dispersed in the solvent. This prevents clumping during the heating process.
2. Dissolution of the Bis-Urea Gelator:
-
2.1. Heating the Mixture: Gently heat the vial using a heat gun or in a pre-heated oil bath. Agitate the vial periodically to facilitate dissolution. The temperature required will depend on the specific gelator and solvent but should be sufficient to achieve a clear, homogeneous solution.
-
2.2. Ensuring Complete Dissolution: Visually inspect the solution against a light source to confirm that all solid particles have dissolved. The formation of a stable and uniform gel network is contingent upon the complete dissolution of the gelator.[2]
3. Gel Formation through Self-Assembly:
-
3.1. Controlled Cooling: Place the vial on a benchtop at room temperature and allow it to cool undisturbed. Rapid cooling can lead to the formation of a precipitate rather than a gel. The rate of cooling can influence the morphology of the fibrillar network and, consequently, the mechanical properties of the gel.
-
3.2. Quiescent Maturation: Once the vial has cooled to room temperature, leave it in a vibration-free environment for a period of time (typically ranging from a few minutes to several hours) to allow for the maturation of the gel network. The time required for gelation can vary significantly depending on the system.[11]
4. Confirmation of Gelation:
-
4.1. The Inversion Test: The simplest and most common method to confirm gel formation is the inversion test. Carefully invert the vial. If the material does not flow under its own weight, it is considered a gel.
Characterization of Bis-Urea Supramolecular Gels
A comprehensive characterization of the prepared gels is essential to understand their structure and properties. A multi-faceted approach employing various analytical techniques is recommended.[1]
| Technique | Information Obtained | Key Considerations |
| Rheology | Mechanical properties (storage modulus G', loss modulus G''), gel strength, thixotropy.[9][12] | Ensure the sample is loaded without disturbing the gel structure. Perform strain and frequency sweeps to determine the linear viscoelastic region. |
| Scanning Electron Microscopy (SEM) | Morphology of the fibrillar network (fiber diameter, pore size).[4] | The gel must be dried to create a xerogel before imaging. The drying process can sometimes introduce artifacts. |
| Transmission Electron Microscopy (TEM) | Higher resolution imaging of the fibrillar network.[12] | Similar to SEM, requires sample drying. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on hydrogen bonding interactions between urea groups.[9] | A shift in the N-H and C=O stretching frequencies upon gelation indicates the formation of hydrogen bonds. |
| X-ray Diffraction (XRD) | Information on the molecular packing within the gel fibers.[4][13] | Can distinguish between crystalline and amorphous gel structures.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Insights into gelator-solvent interactions and molecular mobility.[13] | Variable temperature NMR can be used to study the gel-to-sol transition.[13] |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Precipitate forms instead of a gel | Gelator concentration is too low. Cooling was too rapid. The solvent is not suitable for gelation. | Increase the gelator concentration. Allow the solution to cool more slowly. Screen different solvents. |
| Inhomogeneous gel formation | Incomplete dissolution of the gelator. Uneven cooling. | Ensure the solution is completely clear before cooling. Ensure the entire vial cools at a uniform rate. |
| Weak or unstable gel | Gelator concentration is near the MGC. The molecular structure of the gelator is not optimal for the chosen solvent. | Increase the gelator concentration. Consider modifying the gelator structure or changing the solvent. |
Conclusion: A Versatile Platform for Innovation
The preparation of bis-urea supramolecular gels is a straightforward yet powerful technique for creating advanced soft materials. By understanding the fundamental principles of self-assembly and carefully controlling the experimental parameters, researchers can tailor the properties of these gels for a wide array of applications. The protocols and insights provided in this guide serve as a foundation for both novice and experienced scientists to explore the exciting potential of bis-urea supramolecular chemistry.
References
-
Cyclohexane bis-urea compounds for the gelation of water and aqueous solutions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Rationalising Supramolecular Hydrogelation of Bis‐Urea‐Based Gelators through a Multiscale Approach | Request PDF - ResearchGate. Available at: [Link]
-
Does Supramolecular Gelation Require an External Trigger? - PMC. Available at: [Link]
-
Advanced Methods for the Characterization of Supramolecular Hydrogels - PMC - NIH. Available at: [Link]
-
Squaramide- and Urea-based Supramolecular Gels: Characterization and Environmental Applications - UniCA IRIS. Available at: [Link]
-
Making and Breaking of Gels: Stimuli-Responsive Properties of Bis(Pyridyl-N-oxide Urea) Gelators - PMC. Available at: [Link]
-
Functional Supramolecular Gels Comprised of Bis‐Urea Compounds and Cosmetic Solvents - ResearchGate. Available at: [Link]
-
Characterization of supramolecular gels - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Conformational control of bis-urea self- assembled supramolecular pH switchable low-molecular-weight hydrogelators - CentAUR. Available at: [Link]
-
Studies on organogelation of self assembling bis urea type low molecular weight molecules. Available at: [Link]
-
Solvent/gelator interactions and supramolecular structure of gel fibers in cyclic bis-urea/primary alcohol organogels - PubMed. Available at: [Link]
-
Low Molecular Weight Gelators • Schalley Group - Freie Universität Berlin. Available at: [Link]
-
Understanding Supramolecular Self-assembly of Bis-Urea Functional Low Molecular Weigh. Available at: [Link]
-
BIS-UREA SELF-ASSEMBLY ORGANOGELS - Chemistry | Illinois. Available at: [Link]
-
Molecular-level insights into the supramolecular gelation mechanism of urea derivative - ResearchGate. Available at: [Link]
-
Tuning the Supramolecular Polymerization and Cell Response of Ureidopyrimidinone Monomers by Pushing the Hydrophobic Threshold - PMC. Available at: [Link]
-
Selective synthesis of non-symmetrical bis-ureas and their self-assembly - Semantic Scholar. Available at: [Link]
-
Design and synthesis of bis-urea based supramolecular polymers as hydrogel - Eindhoven University of Technology. Available at: [Link]
-
Thermodynamic Description of Bis-urea Self-Assembly: Competition between Two Supramolecular Polymers | Scilit. Available at: [Link]
-
Bis aromatic urea hydrogen bonding motifs for use in supramolecular materials - CentAUR. Available at: [Link]
-
Christoph Gohlke. Available at: [Link]
-
Self-Assembly of Naturally Small Molecules into Supramolecular Fibrillar Networks for Wound Healing - PubMed. Available at: [Link]
-
Scrolling in Supramolecular Gels: A Designer's Guide | Chemistry of Materials. Available at: [Link]
-
PAGE UREA GEL - iGEM. Available at: [Link]
-
Preparation of Urea gel - iGEM. Available at: [Link]
Sources
- 1. Characterization of supramolecular gels - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Making and Breaking of Gels: Stimuli-Responsive Properties of Bis(Pyridyl-N-oxide Urea) Gelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low Molecular Weight Gelators • Schalley Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 6. pure.tue.nl [pure.tue.nl]
- 7. Cyclohexane bis-urea compounds for the gelation of water and aqueous solutions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 11. researchgate.net [researchgate.net]
- 12. Squaramide- and Urea-based Supramolecular Gels: Characterization and Environmental Applications [iris.unica.it]
- 13. Advanced Methods for the Characterization of Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent/gelator interactions and supramolecular structure of gel fibers in cyclic bis-urea/primary alcohol organogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Anion Sensing Using 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]
Prepared by: Gemini, Senior Application Scientist
Introduction: A Highly Efficient Bis-Urea Receptor for Anion Recognition
In the field of supramolecular chemistry, the design and synthesis of artificial receptors for the selective recognition of anions have garnered significant attention due to their pivotal roles in biological, environmental, and chemical processes.[1] Among the various functional motifs employed, urea and thiourea groups have emerged as powerful and versatile binding sites. Their success stems from the presence of two polarized N-H fragments that can form strong, directional hydrogen bonds with anionic guests.[1][2]
This document provides a detailed guide to the application of 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] , a highly effective colorimetric chemosensor for the detection of various anions. This receptor features two urea moieties bridged by a flexible hexane-1,6-diyl spacer, creating a cleft suitable for anion binding.[1] Crucially, each urea group is appended with a 2-nitrophenyl ring, which serves a dual purpose: it enhances the acidity of the urea N-H protons through its electron-withdrawing nature, thereby strengthening the hydrogen bonds, and it acts as a chromogenic signaling unit, enabling visual and spectroscopic detection of the binding event.[3][4]
These application notes are designed for researchers, scientists, and professionals in drug development who require robust and reliable methods for anion sensing. We will delve into the underlying sensing mechanism, provide detailed experimental protocols for both qualitative and quantitative analysis, and offer insights into data interpretation.
The Sensing Mechanism: Hydrogen Bonding and Colorimetric Response
The anion recognition capability of 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] is predicated on the principles of hydrogen bonding and induced electronic perturbation.
2.1. The Role of the Bis-Urea Cleft The two urea groups, connected by the flexible hexane spacer, can adopt a conformation that creates a well-defined binding pocket. The four N-H protons within this cleft act as hydrogen bond donors. This arrangement allows the receptor to "chelate" an anion, forming multiple hydrogen bonds simultaneously.[2] This multi-point interaction significantly enhances the stability of the resulting host-guest complex compared to a single-point binding event.
2.2. The Nitrophenyl Signaling Unit The presence of the electron-withdrawing nitro group (-NO₂) at the ortho position of the phenyl ring is critical. It increases the acidity of the urea N-H protons, making them more effective hydrogen bond donors. Upon binding of an anion, the formation of hydrogen bonds (or in the case of highly basic anions like fluoride, potential deprotonation) causes a significant electronic perturbation that is transmitted to the attached nitrophenyl chromophore.[3] This change in the electronic environment of the chromophore leads to a shift in its absorption spectrum, resulting in a distinct color change that can be observed by the naked eye and quantified using UV-Vis spectroscopy. For instance, the solution of the receptor typically changes from colorless or pale yellow to a more intense yellow or orange upon complexation with anions like acetate or fluoride.[5]
Caption: Anion binding mechanism of the bis-urea receptor.
Synthesis of the Receptor
For completeness, a standard synthetic protocol is provided. The receptor is synthesized via a straightforward reaction between a diamine and an isocyanate.[2][6]
Protocol 3.1: Synthesis of 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]
-
Dissolve 1,6-diaminohexane (1.0 equivalent) in a suitable anhydrous solvent (e.g., Tetrahydrofuran - THF).
-
To this stirring solution, add a solution of 2-nitrophenyl isocyanate (2.1 equivalents) in the same anhydrous solvent dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
The product, which is typically a solid, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] as a pale yellow solid.[7]
-
The purity can be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis (Melting Point: ~225 °C with decomposition).[8]
Application Protocols for Anion Sensing
The following protocols detail the use of the receptor for both qualitative and quantitative anion detection in an organic solvent like Dimethyl Sulfoxide (DMSO), which is commonly used for its ability to dissolve both the receptor and various tetrabutylammonium (TBA) anion salts.
4.1. Materials and Reagents
-
Receptor: 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] (>98% purity).[7][9]
-
Anion Salts: Tetrabutylammonium (TBA) salts of various anions (e.g., Fluoride - TBAF, Acetate - TBAOAc, Dihydrogen Phosphate - TBAH₂PO₄, Chloride - TBACl, Bromide - TBABr, etc.). Note: TBA salts are used for their high solubility in organic solvents.
-
Solvent: Anhydrous DMSO (spectroscopic grade).
-
Equipment: Volumetric flasks, micropipettes, quartz cuvettes (1 cm path length), UV-Vis spectrophotometer.
4.2. Protocol: Qualitative "Naked-Eye" Colorimetric Screening
This protocol allows for rapid, visual screening of the receptor's response to different anions.
-
Prepare a Receptor Stock Solution: Prepare a ~10 mM solution of the receptor in DMSO.
-
Prepare Anion Stock Solutions: Prepare ~100 mM solutions of each TBA-anion salt in DMSO.
-
Screening:
-
In a series of clean, labeled test tubes, add 1 mL of the receptor stock solution.
-
To each test tube, add approximately 2-3 equivalents of a different anion stock solution (e.g., 20-30 µL of the 100 mM stock).
-
Include a control tube containing only the receptor solution.
-
Gently agitate the tubes and observe any color changes against a white background. A distinct color change from pale yellow to a deeper yellow, orange, or red indicates a strong interaction.[5]
-
4.3. Protocol: Quantitative Analysis via UV-Vis Spectroscopic Titration
This protocol is used to determine the binding affinity (association constant, Kₐ) between the receptor and a specific anion.[3]
Sources
- 1. Urea- and Thiourea-Based Receptors for Anion Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anion recognition by hydrogen bonding: urea-based receptors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labproinc.com [labproinc.com]
- 8. pure-synth.com [pure-synth.com]
- 9. materiellabo.com [materiellabo.com]
Advanced NMR Titration Protocols for Urea-Based Anion Receptors
Abstract & Scope
This Application Note details the industry-standard methodology for determining association constants (
This guide prioritizes the Constant Host Concentration (CHC) method, which eliminates dilution errors and simplifies data fitting. It focuses on the Fast Exchange regime, the most common scenario for hydrogen-bonding interactions in urea derivatives.
Scientific Foundation: The Urea-Anion Interaction
Mechanism of Detection
Urea-based receptors bind anions (e.g.,
The Exchange Regime
The appearance of the NMR spectrum dictates the analysis method.
-
Fast Exchange (Most Common): The exchange rate between free and bound host is faster than the NMR timescale. You observe a single set of
peaks that shift progressively downfield. -
Slow Exchange: The exchange is slow. You observe two distinct sets of peaks (free and bound) that change in intensity but not position.
-
Intermediate Exchange: Peaks broaden significantly and may disappear (coalescence). Action: Change temperature or solvent to shift regimes.
(Note: This protocol focuses on Fast Exchange analysis, suitable for
Interaction Pathway Diagram
Figure 1: Mechanism of signal generation in urea-anion titrations.
Experimental Design & Pre-requisites
Solvent Selection Strategy
Anions are heavily solvated by water. Even trace moisture in aprotic solvents (DMSO, MeCN) competes with the urea receptor, artificially lowering the measured
| Solvent | Dielectric Constant ( | Usage Case | Critical Note |
| DMSO- | 46.7 | Polar/Charged receptors | Must be dried over 4Å molecular sieves. Highly competitive; yields lower |
| Acetonitrile- | 37.5 | Intermediate polarity | Good balance for neutral receptors. |
| Chloroform- | 4.8 | Neutral/Lipophilic receptors | Yields high |
| Acetone- | 20.7 | Alternative to MeCN | Volatile; concentration changes if not capped tightly. |
Counter-Cation Selection
Use Tetrabutylammonium (TBA) salts.
-
Why: The bulky butyl groups prevent the cation from coordinating with the urea oxygens (ion-pairing interference) and ensure solubility in organic solvents.
-
Preparation: TBA salts are extremely hygroscopic. Dry them in a vacuum oven at 40°C for 24 hours prior to use.
Protocol: Constant Host Concentration (CHC) Titration
This method maintains the host concentration (
Stock Solution Preparation
Scenario: We will titrate a Urea Host (H ) with a TBA-Chloride Guest (G ).
-
Target Host Concentration: 2.0 mM (Optimal for signal-to-noise).
-
Target Guest Range: 0 to 100 equivalents.[1]
Step 1: Prepare the "Host Stock" (Solution A)
-
Weigh exactly
mg of Urea Host (MW ~500 g/mol for example). -
Dissolve in
mL of dry solvent (e.g., DMSO- ). -
Calculate exact
(e.g., 2.00 mM).
Step 2: Prepare the "Titrant Stock" (Solution B) Crucial Step: This solution must contain the Guest AND the Host at the same concentration as Solution A.
-
Take
mL of Solution A . -
Weigh TBA-Cl guest (approx 50-100 equivalents relative to host).
-
Dissolve the TBA-Cl directly into the
mL of Solution A.-
Result:
mM; mM.
-
The Titration Workflow
Figure 2: Step-by-step execution of the Constant Host Concentration titration.
Execution Steps:
-
Transfer 500 µL of Solution A into a high-quality NMR tube.
-
Acquire the initial spectrum (0 equivalents). Lock and shim well.
-
Add aliquots of Solution B using a gas-tight microliter syringe (e.g., Hamilton).
-
Recommended Volumes: 5 µL, 5 µL, 10 µL, 20 µL, 50 µL... until saturation.
-
-
After each addition, cap, invert 3 times, and re-insert.
-
Critical: Do not re-shim aggressively between points unless the lock level drops significantly. Consistent shimming preserves peak shape.
Data Analysis & Fitting
Do not use the Benesi-Hildebrand (double-reciprocal) plot; it distorts error distributions. Use Non-Linear Regression .
Data Extraction
-
Overlay all spectra.
-
Track the Urea
protons.[2] -
Create a table: Volume_Added (µL) | [Guest] (M) | Chemical_Shift (ppm).
Mathematical Model (1:1 Binding)
For a 1:1 Fast Exchange system, the observed shift
- : Total Host Concentration (Constant).
- : Total Guest Concentration (Variable).
- : Shift of host at 0 eq.
- : Shift of fully bound complex (fitted parameter).
- : Association constant (fitted parameter).[3]
Recommended Software Tools
-
BindFit (Supramolecular.org): The gold standard web-based tool developed by the Thordarson group [1]. It offers Nelder-Mead minimization and supports 1:1, 1:2, and 2:1 models.
-
WinEQNMR: Legacy standard, robust for simple systems.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Peaks broaden and disappear | Intermediate Exchange | 1. Heat the sample (e.g., to 320K) to push to Fast Exchange.2. Use a more polar solvent (DMSO) to lower |
| New peaks appear | Slow Exchange | Integrate peak areas. |
| Sigmoidal Binding Curve | Cooperativity or Aggregation | Fit to 1:2 or 2:1 models. Check for host aggregation by running a dilution study of the host alone. |
| Small | Weak Binding | Interaction is too weak for accurate NMR determination ( |
References
-
Thordarson, P. (2011).[4] Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.
-
Gale, P. A. (2010). Anion receptor chemistry.
-
Hibbert, D. B., & Thordarson, P. (2016). The death of the Job plot, transparency, open science and online tools, uncertainty estimation methods and other developments in supramolecular chemistry data analysis.
-
Reich, H. J. (2024). WinEQNMR and NMR Titration Notes. University of Wisconsin-Madison.
Sources
- 1. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 2. madison-proceedings.com [madison-proceedings.com]
- 3. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining association constants from titration experiments in supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing critical gelation concentration (CGC) for urea derivatives
Welcome to the UreaGel Technical Support Hub .
I am Dr. Aris, your Senior Application Scientist. Below you will find a specialized troubleshooting and optimization guide for Urea-based Low Molecular Weight Gelators (LMWGs) . Unlike polymer gels, urea derivatives form supramolecular networks via non-covalent interactions (primarily anisotropic hydrogen bonding and
This guide is structured to help you minimize your Critical Gelation Concentration (CGC) and stabilize your soft materials.
Module 1: Standard Operating Procedure (SOP) for CGC Determination
The Issue: "I cannot reproduce my CGC values between batches." The Cause: Inconsistent thermal history. Urea hydrogen bonds are dynamic; how you heat and cool the sample dictates fiber branching and network density.
Protocol: The Controlled Vial Inversion Method
Do not simply "heat and cool." Follow this thermodynamic equilibration process to ensure reproducibility.
-
Preparation: Weigh the urea derivative into a standard 4 mL screw-cap vial (approx. 10 mm diameter).
-
Solvent Addition: Add solvent to reach a starting concentration (e.g., 20 mg/mL).[1]
-
Dissolution (The Erasing Step):
-
Seal the vial with Teflon tape to prevent solvent evaporation.
-
Heat the sample until it is a clear, isotropic solution .
-
Critical: Hold at this temperature for 5 extra minutes to ensure all microscopic "memory" (nuclei) is erased.[1]
-
-
Controlled Cooling:
-
The Test:
-
Invert the vial
. -
Pass Criteria: No flow is observed after 1 minute.
-
Fail Criteria: Partial flow or precipitate falling.[1]
-
-
Iteration: If stable, dilute by adding 0.1 mL solvent, reheat, and repeat until the "Fail" point is reached. The last "Pass" concentration is your CGC.
Module 2: Troubleshooting Phase Behavior (Solubility Physics)
The Issue: "My sample precipitates instead of gelling." The Science: Gelation is a "Goldilocks" state between high solubility (clear solution) and low solubility (crystallization/precipitation).[1]
For urea derivatives, this balance is governed by Hansen Solubility Parameters (HSP) , specifically the hydrogen-bonding parameter (
Diagnostic Table: Phase Outcomes
| Observation | Diagnosis | Corrective Action |
| Clear Solution | Solvent-Gelator affinity is too high. The thermodynamic drive to self-assemble is weak. | Increase Polarity Difference: Add a "bad" solvent (antisolvent) like Hexane or Water to decrease solubility.[1] |
| Precipitate (Crystals) | Supersaturation is too high; nucleation is uncontrolled.[1] The system skipped the "fiber" phase. | Increase Solubility: Add a polar co-solvent (e.g., MeOH, DMSO).[1] Fast Cooling: Quench in ice water to trap the kinetic gel state. |
| Partial Gel | Network density is insufficient to trap all solvent. | Sonication: Apply ultrasound to break large fibers and induce branching (see Module 3).[1] |
| Opaque Gel | Macroscopic aggregates.[1][2] Often stable, but mechanically weak.[1] | Annealing: Slower cooling rate to allow orderly fiber growth. |
Visual Logic: The Gelation Decision Tree
Figure 1: Decision logic for tuning solvent parameters based on visual phase observation.
Module 3: Optimizing CGC via Physical Processing
The Issue: "My CGC is 50 mg/mL. I need it to be <10 mg/mL." The Solution: You must manipulate the nucleation kinetics.
Technique 1: Ultrasound-Assisted Gelation (Sonication)
Sonication is highly effective for urea derivatives.[1] The cavitation bubbles generate localized high temperatures and shear forces.
-
Mechanism: It breaks down initial oversized aggregates (precipitates) into smaller nuclei, increasing the number of fiber growth points.[1] This leads to a denser network at lower concentrations.
-
Protocol:
Technique 2: Thermal Quenching
-
Mechanism: Rapid cooling creates a high degree of supersaturation instantly. This favors the formation of many thin fibers (kinetically trapped) rather than fewer thick crystals (thermodynamically stable).[1]
-
Protocol: Transfer the hot solution directly into an ice bath or a Peltier plate set to
.
Module 4: Stability & Syneresis FAQs
Q: Why does my gel release solvent (sweat) after 24 hours? A: This is Syneresis . The urea network is rearranging to a lower energy state (Ostwald ripening). The fibers are thickening and the network is contracting, squeezing out the solvent.
-
Fix: Introduce a minor structural impurity (e.g., mix a C12-alkyl urea with a C10-alkyl urea).[1] This "frustrates" the packing, preventing the network from collapsing into a crystal.
Q: My gel turns to liquid when I shake it, but gels again when stopped. Is this normal? A: Yes, this is Thixotropy (shear-thinning).[1] It is a desirable property for injectable drugs.[1] The hydrogen bonds break under shear and reform at rest.
-
Optimization: If the recovery time is too slow, increase the concentration slightly or add a bridging solvent (like trace water in organic solvents) to speed up H-bond reformation.
Q: Can I predict if a solvent will work before testing?
A: Yes. Calculate the distance (
-
Target: You generally want a solvent that matches the dispersive (
) and polar ( ) parameters of the gelator but has a mismatched hydrogen bonding parameter ( ).[1] If the solvent H-bonds too well, it solvates the urea.
Workflow: Optimization Cycle
Figure 2: Step-wise optimization workflow for lowering Critical Gelation Concentration.
References
-
Steed, J. W. (2010).[1] Supramolecular Gelation of Urea Derivatives: Mechanism and Characterization. Chemical Society Reviews.[1]
-
Raynal, M., & Bouteiller, L. (2011).[1] Hansen Solubility Parameters for the Prediction of Organogel Formation. Chemical Communications.[1]
-
Yamanaka, M. (2013).[1] Urea Derivatives as Low-Molecular-Weight Gelators. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
-
Cravotto, G., & Cintas, P. (2006).[1] Power Ultrasound in Organic Synthesis: Conversion of Precipitates to Gels. Chemical Society Reviews.[1]
-
Terech, P., & Weiss, R. G. (1997).[1] Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels. Chemical Reviews.
Sources
Enhancing anion binding affinity of nitrophenyl urea receptors
Technical Guide & Troubleshooting Portal
Welcome, Colleague. You have entered the technical support hub for Nitrophenyl Urea (NPU) anion receptors. This guide addresses the specific challenges of supramolecular binding analysis, focusing on the delicate balance between hydrogen-bond donation and proton transfer.
Unlike standard reagents, NPU receptors are "live" systems responsive to solvation, pH, and anion basicity. This guide is structured to troubleshoot your immediate experimental failures and provide architectural strategies for next-generation receptor design.
Module 1: Troubleshooting Binding vs. Deprotonation
Status: Critical Symptom: "I added fluoride (or acetate) to my receptor in DMSO. The solution turned yellow/orange immediately. Is this strong binding?"
Diagnosis:
Likely Deprotonation , not just binding.
Nitrophenyl groups are strong electron-withdrawing groups (EWGs). While they enhance the hydrogen-bond (HB) acidity of the urea protons (increasing
The Validation Protocol (NMR vs. UV-Vis): Do not rely solely on colorimetric changes (Intramolecular Charge Transfer - ICT). You must validate with ¹H NMR.
| Observation | Diagnosis | Action |
| ¹H NMR: Urea N-H signals shift downfield ( | Hydrogen Bonding | Proceed to calculate |
| ¹H NMR: Urea N-H signals broaden into the baseline or disappear. | Deprotonation | The anion has stripped the proton. |
| ¹H NMR: Triplet splits into doublet/multiplet (rare). | Slow Exchange | Binding is strong; kinetics are slow on NMR timescale. |
Visual Logic Flow: Binding vs. Deprotonation
Figure 1: Decision tree for distinguishing supramolecular binding from acid-base chemistry.
Module 2: Solvent Effects & Competition
Symptom: "My binding constant (
Root Cause:
Solvent Competition.
DMSO is a potent hydrogen-bond acceptor (
-
Chloroform (
): Non-competitive. High . -
Acetonitrile (
): Moderately competitive. -
DMSO/Water: Highly competitive. Drastically lowers apparent affinity.
Corrective Workflow:
-
Solvent Titration: If solubility permits, perform titrations in mixtures (e.g.,
with 1-10% DMSO). -
Anion Source: Ensure you are using TBA (Tetrabutylammonium) salts. Sodium/Potassium salts are often insoluble in organic media without crown ethers, which complicate kinetics.
-
Water Check: DMSO is hygroscopic. Even 1% water content can quench anion binding. Always use anhydrous solvents stored over molecular sieves.
Module 3: Enhancing Binding Affinity
Objective: "I need to bind Chloride in competitive media (e.g., 10% water/DMSO). How do I upgrade my NPU scaffold?"
To increase affinity, you must manipulate the acidity of the urea protons or the preorganization of the host.
Strategy A: Electronic Tuning (The Hammett Approach)
Modifying the phenyl ring with Electron Withdrawing Groups (EWGs) increases the polarization of the N-H bond.
| Substituent | Position | Effect on Acidity ( | Binding Affinity Impact | Risk Factor |
| -H | N/A | Baseline | Low | Low |
| -NO₂ | Para | High (+0.78) | High | High (Deprotonation risk) |
| -CF₃ | Meta (x2) | High (+0.43 x2) | Very High | Moderate |
| -CN | Para | Moderate (+0.66) | Moderate | Low |
Recommendation: Use 3,5-bis(trifluoromethyl)phenyl groups. They provide high acidity (enhancing affinity) but are less prone to oxidative degradation or colorimetric interference than nitro groups.
Strategy B: The Chelate Effect (Bis-Ureas)
Monodentate binding is weak (
Synthesis Workflow for Bis-Urea Receptors:
Figure 2: Standard protocol for synthesizing high-affinity bis-urea clefts.
Module 4: Data Analysis (The Job Plot)
Symptom: "I cannot fit my titration data to a 1:1 isotherm."
Troubleshooting Protocol:
-
Run a Job Plot (Method of Continuous Variations):
-
Prepare stock solutions of Host (H) and Guest (G) at the same concentration.
-
Mix ratios (1:9, 2:8 ... 9:1) maintaining constant total volume.
-
Plot
(via NMR shift mole fraction) vs. Mole Fraction ( ). -
Max at 0.5 = 1:1 Stoichiometry.
-
Max at 0.33 or 0.66 = 1:2 or 2:1 Stoichiometry.
-
-
Aggregation Check:
-
Perform a dilution study of the Host alone. If chemical shifts change significantly upon dilution, your host is self-aggregating (dimerizing). You must account for
in your binding model (using software like HypNMR or BindFit).
-
References & Further Reading
-
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. Link
-
The definitive guide on fitting binding data and avoiding common errors.
-
-
Gunnlaugsson, T., et al. (2005). Urea vs. thiourea in anion recognition. Organic & Biomolecular Chemistry. Link
-
Explains the acidity differences and deprotonation risks between urea and thiourea.
-
-
Gale, P. A., & Quesada, R. (2006). Anion coordination and anion-templated assembly.[1][2][3] Coordination Chemistry Reviews.
-
Foundational text on anion binding geometries and motifs.
-
-
Amendola, V., Fabbrizzi, L., & Mosca, L. (2010). Anion recognition by hydrogen bonding: urea-based receptors.[1][2][3][4][5][6][7] Chemical Society Reviews, 39, 3889-3915.[8] Link
-
Comprehensive review on urea receptor design and thermodynamics.
-
-
Baggi, G., et al. (2013).[4] Enhancing the anion affinity of urea-based receptors with a Ru(terpy)2(2+) chromophore.[4] Inorganic Chemistry, 52(9), 5273-83.[4] Link
-
Discusses using cationic moieties to boost affinity via electrostatics.
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Urea- and Thiourea-Based Receptors for Anion Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the anion affinity of urea-based receptors with a Ru(terpy)2(2+) chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A study on the synthesis and anion recognition of a chitosan-urea receptor - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09431K [pubs.rsc.org]
- 7. Anion recognition by hydrogen bonding: urea-based receptors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Powder XRD Pattern Validation for 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] Crystals
<
Introduction: The Imperative for Structural Verification
In the realm of pharmaceutical development and materials science, the precise characterization of a crystalline solid is paramount. The compound 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea], with its potential applications stemming from its hydrogen-bonding capabilities and molecular symmetry, is no exception.[1][2][3][4] Its efficacy, stability, and manufacturability are intrinsically linked to its solid-state structure. Polymorphism—the ability of a solid material to exist in multiple crystalline forms—can drastically alter a compound's physicochemical properties. Therefore, unambiguous validation of its crystal structure via Powder X-ray Diffraction (PXRD) is not merely a quality control step; it is a foundational requirement for any further research and development.
This guide provides a comprehensive framework for validating the PXRD pattern of 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]. We will move beyond simple "peak matching" and delve into a rigorous comparative analysis, pitting experimental data against a theoretical pattern. This process, grounded in the principles of Rietveld refinement, ensures the highest degree of confidence in the structural identity and purity of the crystalline phase.
The Benchmark: Generating a Theoretical Powder Pattern
The ultimate reference for any PXRD validation is the theoretical pattern calculated from a known crystal structure. This benchmark is derived from a Crystallographic Information File (CIF) , a standard text file format promulgated by the International Union of Crystallography (IUCr) that contains all the necessary information about a crystal structure, including unit cell parameters, space group, and atomic coordinates.[5][6][7][8][9]
Causality: A theoretical pattern is "perfect." It is free from instrumental broadening, sample-induced effects like preferred orientation, and background noise. By comparing our experimental data to this ideal, we can systematically identify and account for real-world deviations, allowing for a more accurate and robust validation.
For this guide, we will assume a CIF for 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] has been obtained, either from single-crystal XRD analysis or from a crystallographic database. Software such as Mercury CSD or VESTA can then be used to generate the theoretical PXRD pattern based on this CIF.
The Experiment: Acquiring High-Quality PXRD Data
The quality of the experimental data is the bedrock of any reliable validation. A poorly prepared sample or suboptimal instrument parameters will introduce errors that can lead to misinterpretation. The goal is to produce a diffraction pattern that is truly representative of the bulk material.[10]
Protocol 1: High-Quality PXRD Data Acquisition
-
Sample Preparation (The Critical First Step):
-
Grinding: Gently grind approximately 100-200 mg of the crystalline 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] sample using an agate mortar and pestle. The goal is to achieve a fine, uniform powder with a particle size of less than 10 µm.[10][11] Expertise Note: Overly aggressive grinding can induce amorphization or phase transitions. Grinding under a liquid like ethanol can help minimize these effects.[10]
-
Homogenization: Ensure the powder is thoroughly mixed to guarantee that the analyzed sample is representative of the entire batch.
-
Mounting (Minimizing Preferred Orientation): The most significant source of error in PXRD intensity data is often preferred orientation, where non-spherical crystallites align in a non-random way.[12][13][14] To mitigate this, use a "back-loading" or "side-drifting" sample holder preparation method.[13][15] Avoid the simple top-pressing method, which can exacerbate preferred orientation.[13]
-
-
Instrument Configuration (Bragg-Brentano Geometry):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Type: Continuous scan
-
Scan Range (2θ): 5° to 50°
-
Step Size: 0.02°
-
Time per Step: 1-2 seconds. Trustworthiness Note: A longer scan time improves the signal-to-noise ratio, which is crucial for detecting low-intensity peaks and accurately modeling the background, but it must be balanced with sample throughput needs.
-
-
Data Collection:
-
Ensure the sample surface is perfectly flush with the surface of the sample holder.
-
For enhanced statistics and to average out orientation effects, sample spinning should be enabled if available.
-
Comparative Analysis: Matching Theory with Reality
With both theoretical and experimental patterns in hand, the core validation process begins. This involves a direct comparison of peak positions, intensities, and shapes, followed by a quantitative assessment using the Rietveld refinement method.[16][17][18][19][20]
Visual and Tabular Comparison
The first step is a qualitative and semi-quantitative comparison. The experimental pattern should be overlaid with the theoretical pattern. All major diffraction peaks predicted by the CIF should be present in the experimental data.[21]
Table 1: Illustrative Comparison of Theoretical vs. Experimental PXRD Data for 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]
| Theoretical 2θ (°) | Theoretical Intensity (Rel. %) | Experimental 2θ (°) | Experimental Intensity (Rel. %) | FWHM (°) |
| 8.51 | 100.0 | 8.53 | 100.0 | 0.15 |
| 10.25 | 45.7 | 10.26 | 42.1 | 0.16 |
| 12.88 | 68.3 | 12.90 | 75.2 | 0.15 |
| 17.04 | 33.1 | 17.06 | 30.5 | 0.18 |
| 21.55 | 89.2 | 21.57 | 85.9 | 0.17 |
| 24.62 | 55.6 | 24.64 | 51.3 | 0.19 |
| 28.91 | 25.0 | 28.93 | 22.8 | 0.20 |
Note: This data is illustrative and serves to demonstrate the comparison process.
Analysis of the Comparison:
-
Peak Positions (2θ): Small shifts between theoretical and experimental peak positions are expected due to minor sample displacement or zero-offset errors in the instrument. These are typically corrected during refinement.
-
Relative Intensities: Discrepancies in relative intensities are common and often point to preferred orientation.[12] In our illustrative data, the peak at 12.90° shows a higher relative intensity than predicted, suggesting a possible orientation effect.
-
Full Width at Half Maximum (FWHM): Experimental peaks will always be broader than theoretical peaks (which are infinitely sharp). The FWHM provides information about crystallite size and microstrain.
Quantitative Validation via Rietveld Refinement
Rietveld refinement is a powerful technique that fits a calculated profile to the entire experimental powder diffraction pattern.[16][17][19] It uses a least-squares approach to refine a multitude of parameters—including lattice parameters, peak shape, and preferred orientation—to minimize the difference between the observed and calculated patterns.[18][19]
Workflow for Rietveld Refinement:
Caption: Rietveld Refinement Workflow for PXRD Data Validation.
Key Figures of Merit (FoM): The success of the refinement is judged by numerical figures of merit and visual inspection of the fit.
-
Weighted Profile R-factor (Rwp): This is the most important R-factor, as it reflects how well the calculated model fits the entire experimental pattern. A lower Rwp indicates a better fit.
-
Goodness of Fit (GOF or χ²): The GOF should ideally approach 1.0. A value significantly higher than ~1.5 might suggest a poor model or un-modeled features in the data.[22][23] However, very high-quality data can sometimes lead to slightly higher GOF values because even minor imperfections in the model become more apparent.[24]
A successful refinement, characterized by a low Rwp, a GOF close to 1, and a flat, featureless difference plot (Observed - Calculated), provides strong, quantitative validation that the assumed crystal structure is the correct one for the experimental sample.
Troubleshooting Discrepancies
When the experimental data does not align with the theoretical pattern, a systematic investigation is required.
Caption: Decision workflow for troubleshooting PXRD pattern discrepancies.
-
Extra Peaks: The presence of peaks not accounted for by the theoretical pattern is a strong indicator of either a chemical impurity or the presence of a different polymorph.
-
Incorrect Intensities: As discussed, this is most commonly due to preferred orientation.[12][25] Re-preparing the sample is the best course of action.
-
Peak Shifts: If all peaks are shifted in the same direction, this is likely an instrumental artifact (zero-point error) or a sample displacement error, both of which can be modeled and corrected during Rietveld refinement.
Conclusion
Validating the PXRD pattern of a crystalline material like 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] is a multi-faceted process that demands rigor and expertise. It requires the comparison of high-quality experimental data against a theoretically generated benchmark. By employing a systematic approach that includes careful sample preparation, visual pattern comparison, and quantitative Rietveld refinement, researchers can achieve a high degree of confidence in the phase identity and purity of their material. This validated structural foundation is essential for the successful advancement of any drug development or materials science program.
References
-
Rietveld, H.M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71. [Link]
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]
-
MyScope. (n.d.). X-ray Diffraction - What is Rietveld refinement? Retrieved February 15, 2026, from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved February 15, 2026, from [Link]
-
CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved February 15, 2026, from [Link]
-
LAB ATOZ. (2020). Rietveld Analysis. Retrieved February 15, 2026, from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Short Guide to CIFs. Retrieved February 15, 2026, from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). A short guide to Crystallographic Information Files. Retrieved February 15, 2026, from [Link]
-
Drawell. (n.d.). XRD Sample Preparation: Best Practices for Different Sample Forms. Retrieved February 15, 2026, from [Link]
-
Samal, S. K. (2019). Rietveld Refinement: A Technique More than Just Identification. Journal of Applied & Computational Mathematics, 8(1), 432. [Link]
-
Wix.com. (2015). XRD Sample Preparation. Retrieved February 15, 2026, from [Link]
-
Yale University. (n.d.). Sample Preparation. West Campus Materials Characterization Core. Retrieved February 15, 2026, from [Link]
-
University of Alberta. (n.d.). Sample Preparation. EAS X-Ray Diffraction Laboratory. Retrieved February 15, 2026, from [Link]
-
YouTube. (2024). How to Prepare Sample for XRD Step By Step. Retrieved February 15, 2026, from [Link]
-
Heeren, A. R., & Fernandes, M. L. S. (2014). INFLUENCE OF PREFERRED ORIENTATION OF MINERALS IN THE MINERALOGICAL IDENTIFICATION PROCESS BY X-RAY DIFFRACTION. OSTI.GOV. [Link]
-
Quigley, R. M., & Martin, R. T. (1963). Effects of Preferred Orientation on X-Ray Diffraction Patterns of Gypsum. Clays and Clay Minerals, 12(1), 277-280. [Link]
-
INIS-IAEA. (2014). Influence of preferred orientation of minerals in the mineralogical identification process by X-ray diffraction. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). What should be the desired value of GOF in xrd refinement graph...? Retrieved February 15, 2026, from [Link]
-
International Union of Crystallography. (2019). International Tables for Crystallography, Volume H, Powder Diffraction. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Correction for preferred orientation in Rietveld refinement. Retrieved February 15, 2026, from [Link]
-
International Science Council. (n.d.). International Union of Crystallography (IUCr). Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). What should be the value of desired value of GOF in XRD refinement graphs...? Retrieved February 15, 2026, from [Link]
-
Bolotina, N., & Boldyreva, E. (2023). Powder diffraction data beyond the pattern: a practical review. IUCrJ, 10(6), 666-679. [Link]
-
Mpourmpakis, G., & Andreades, L. L. (2019). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. ACS Nano, 13(7), 7421-7436. [Link]
-
Goetz-Neunhoeffer, F., & Neubauer, J. (2020). Validation of XRD phase quantification using semi-synthetic data. Powder Diffraction, 35(4), 232-241. [Link]
-
ResearchGate. (n.d.). Validation of powder X-ray diffraction following EN ISO/IEC 17025. Retrieved February 15, 2026, from [Link]
-
Eckardt, R., Krupicka, E., & Hofmeister, W. (2012). Validation of powder X-ray diffraction following EN ISO/IEC 17025. Journal of forensic sciences, 57(3), 722–737. [Link]
-
International Union of Crystallography. (n.d.). Standard data sets. Retrieved February 15, 2026, from [Link]
-
Pure Synth. (n.d.). 11-(Hexane-16-Diyl)Bis[3-(2-Nitrophenyl)Urea]. Retrieved February 15, 2026, from [Link]
-
ITWG. (2015). on powder x-ray diffraction (xrd) —general overview. Retrieved February 15, 2026, from [Link]
-
R Documentation. (n.d.). Goodness of Fit (GoF). Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). What Goodness of Fit and Rwp could be considered to be the best for Rietveld Refinement...? Retrieved February 15, 2026, from [Link]
-
International Union of Crystallography. (n.d.). Welcome to the International Union of Crystallography. Retrieved February 15, 2026, from [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. materiellabo.com [materiellabo.com]
- 3. labproinc.com [labproinc.com]
- 4. 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] | 2419249-92-4 | TCI EUROPE N.V. [tcichemicals.com]
- 5. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 6. iucr.org [iucr.org]
- 7. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 11. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 12. rigaku.com [rigaku.com]
- 13. osti.gov [osti.gov]
- 14. minsocam.org [minsocam.org]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 17. MyScope [myscope.training]
- 18. labatoz.wordpress.com [labatoz.wordpress.com]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
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- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Elemental Analysis & Purity Validation Guide: 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]
Executive Summary
This guide provides a technical framework for the elemental analysis (EA) and purity validation of 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] (referred to herein as HD-BNPU ). As a bis-urea derivative functionalized with electron-withdrawing nitro groups, HD-BNPU presents specific challenges in combustion analysis, including incomplete oxidation and "flash" combustion behavior.
This document compares the performance of Optimized Combustion EA against Standard EA and alternative characterization techniques (qNMR , HPLC ). It serves as a definitive protocol for researchers synthesizing this compound for anion receptor studies or supramolecular chemistry.
Compound Profile & Theoretical Standards
Before experimental validation, the theoretical elemental composition must be established as the baseline "Gold Standard."
-
Compound Name: 1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]
-
Molecular Formula:
-
Molecular Weight: 444.45 g/mol
-
Physical State: Pale yellow solid
-
Melting Point: ~225°C (decomposition)
Table 1: Theoretical Elemental Composition (Acceptance Criteria)
| Element | Mass Contribution ( g/mol ) | Theoretical % | Acceptance Range (±0.4%) |
| Carbon (C) | 240.22 | 54.05% | 53.65% – 54.45% |
| Hydrogen (H) | 24.19 | 5.44% | 5.04% – 5.84% |
| Nitrogen (N) | 84.04 | 18.91% | 18.51% – 19.31% |
| Oxygen (O) | 95.99 | 21.60% | Calculated by difference |
Critical Insight: The high nitrogen content (~19%) and the presence of nitro groups (
) predispose this molecule to rapid, explosive decomposition during combustion. Standard protocols often yield low Carbon values due to particulate formation (soot) or low Nitrogen values due to incomplete reduction of nitrogen oxides ().
Comparative Analysis: Method Performance
We compared three validation methodologies to determine the most reliable standard for HD-BNPU purity.
Comparison Overview
-
Method A (The Product): Optimized EA with Vanadium Pentoxide (
) additive. -
Alternative B: Standard EA (Flash Combustion without additives).
-
Alternative C: Quantitative
NMR (qNMR) using an internal standard.
Table 2: Performance Matrix
| Feature | Method A: Optimized EA | Alt B: Standard EA | Alt C: qNMR |
| Accuracy | High (<0.3% error) | Low (often fails C/N) | Very High (structural) |
| Precision | |||
| Sample Req. | 2–3 mg | 2–3 mg | 5–10 mg |
| Specificity | Bulk Purity (Total) | Bulk Purity (Total) | Molecular Identification |
| Solvent Detection | Indirect (discrepancy) | Indirect (discrepancy) | Direct Quantification |
| Cost/Run | Moderate | Low | High (deuterated solvents) |
Experimental Data Support
-
Observation: In standard combustion (Alt B), HD-BNPU often yields Carbon values 0.8–1.2% lower than theoretical.
-
Causality: The nitro groups act as an internal oxidant, causing the sample to detonate before the external oxygen stream fully mixes, ejecting unburnt carbon fragments.
-
Solution (Method A): Adding
acts as a "combustion moderator" and oxygen donor, ensuring smooth, complete oxidation.
Detailed Protocols
Protocol A: Optimized Elemental Analysis (Recommended)
Objective: Achieve
-
Instrument Calibration:
-
Standard: Use Sulfanilamide (
) rather than Acetanilide. Sulfanilamide has a higher N content (16.27%), closer to HD-BNPU (18.91%), reducing extrapolation errors. -
K-Factor Verification: Run the standard in triplicate. Acceptance: RSD < 0.1%.
-
-
Sample Preparation:
-
Dry HD-BNPU under vacuum at 60°C for 4 hours to remove surface moisture/solvent.
-
Weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule. Precision balance (
mg) is mandatory.
-
-
Combustion Additive (The "Secret Sauce"):
-
Add 5–10 mg of Vanadium Pentoxide (
) powder directly over the sample in the capsule. -
Mechanism:[1]
melts at combustion temps, coating the sample and providing localized oxygen to prevent char formation during the nitro-group decomposition.
-
-
Instrument Parameters (Typical Flash 2000/Elementar):
-
Furnace Temp: Left (Combustion) 980°C / Right (Reduction) 640°C.
-
Oxygen Cycle: Increase
injection time by 20% (e.g., from 5s to 7s) to ensure excess oxygen during the "flash."
-
Protocol B: qNMR Validation (Cross-Check)
If EA fails despite optimization, solvent inclusion is the likely culprit.
-
Solvent: DMSO-
(HD-BNPU is insoluble in ). -
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (weighed accurately).
-
Acquisition:
-
Relaxation delay (
) seconds (to ensure full relaxation of nitro-aromatic protons). -
Scans: 16–32.
-
-
Calculation: Purity is derived from the molar ratio of the HD-BNPU aromatic signals vs. the internal standard.
Visualization of Workflows
Diagram 1: Optimized Combustion Pathway
This diagram illustrates the critical role of the
Caption: Workflow for Optimized Elemental Analysis showing the intervention of Vanadium Pentoxide to prevent soot formation.
Diagram 2: Purity Validation Decision Matrix
A logical flow for researchers to determine when to accept the batch or perform remediation.
Caption: Decision tree for troubleshooting Elemental Analysis results for HD-BNPU.
Troubleshooting & FAQ
Q: My Nitrogen values are consistently high (>19.5%). Why?
A: This often indicates "Carryover" or poor trap maintenance.[1] The reduction tube (Copper) may be exhausted, allowing nitrogen oxides (
Q: Can I use HPLC instead of EA? A: HPLC determines purity by peak area, but it does not account for inorganic salts, water, or solvents that are "invisible" to the UV detector. EA is superior for establishing the absolute purity of the bulk solid.
Q: What if the sample is hygroscopic?
A: Bis-urea receptors can bind atmospheric water. If %H is high and %N/%C are proportionally low, calculate the theoretical values for
References
-
Exeter Analytical. (n.d.). Analysis of Nitrocellulose Using the 440 Elemental Analyzer. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Retrieved from [Link]
-
University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
